Prednisolone 21-dimethylamine-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H33NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-[2-[bis(trideuteriomethyl)amino]acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i3D3,4D3 |
InChI Key |
BYUWTUZDHVVPSF-BOHBHFLRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Prednisolone 21 Dimethylamine D6
Strategic Approaches for Deuterium (B1214612) Labeling
The introduction of deuterium into a target molecule can be achieved through various methods, each with specific advantages regarding the source of the isotope, cost, and the selectivity of its placement within the structure.
The choice of deuterium source is fundamental to any labeling strategy. Common sources range from deuterium gas (D₂) and deuterated water (D₂O) to more complex deuterated reagents like sodium borodeuteride (NaBD₄), lithium aluminum deuteride (LiAlD₄), and deuterated solvents such as methanol-d₄ (CD₃OD). nih.govnih.gov The selection depends on the specific chemical transformation required. For instance, D₂O is an economical source for exchange reactions, while deuterated metal hydrides are essential for reductive deuteration of carbonyls and other functional groups. nih.govnih.gov
Site selectivity is paramount to ensure the deuterium atoms are incorporated at the desired positions—in this case, on the methyl groups of the 21-dimethylamine moiety. Labeling the steroid backbone itself is generally avoided unless specified, as this could complicate analysis. Methods like base-catalyzed hydrogen-deuterium exchange can introduce deuterium at activated carbon centers, such as those adjacent to carbonyl groups in the steroid A-ring, a process that must be controlled to ensure labeling is confined to the intended moiety. nih.gov
| Deuterium Source | Typical Application | Reference |
|---|---|---|
| Deuterium Oxide (D₂O) | Exchangeable protons (H/D exchange), source for reductive deuteration with reducing agents like SmI₂. | nih.govnih.gov |
| Sodium Borodeuteride (NaBD₄) | Reductive deuteration of carbonyl groups (aldehydes, ketones). | nih.gov |
| Lithium Aluminum Deuteride (LiAlD₄) | Reduction of esters, amides, and carboxylic acids to deuterated alcohols or amines. | nih.gov |
| Deuterated Solvents (e.g., CD₃OD) | Solvent for reactions and source for H/D exchange, often with a base or acid catalyst. | nih.gov |
| Deuterated Methylating Agents (e.g., TsOCD₃) | Introduction of deuterated methyl groups. | researchgate.net |
Hydrogen-deuterium exchange (HDX) is a reaction where a hydrogen atom is replaced by a deuterium atom. wikipedia.org This process is particularly effective for hydrogens attached to heteroatoms or on carbon atoms alpha to a carbonyl group. In the context of corticosteroids like prednisolone (B192156), base-catalyzed HDX can be used to label the steroid core. For example, treating a related steroid, cortisone (B1669442), with sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD) facilitates deuterium exchange at activated positions. nih.gov While this method is highly effective for labeling the steroid nucleus, for the synthesis of Prednisolone 21-dimethylamine-d6, care must be taken to apply labeling strategies primarily to the dimethylamine (B145610) precursor to avoid unintended isotopic incorporation on the prednisolone structure.
Reductive deuteration is a powerful method for incorporating deuterium with high site selectivity. This approach involves the reduction of a functional group using a deuterated reducing agent. For instance, the synthesis of α-deuterated primary amines can be accomplished via the reductive deuteration of oximes using samarium(II) iodide (SmI₂) and D₂O as the deuterium source. nih.gov A more direct route to the required dimethylamine-d6 involves the reduction of a suitable precursor. For example, the reduction of N,N-bis(trideuteriomethyl)formamide with a reducing agent like LiAlH₄ would yield the desired dimethylamine-d6. Similarly, the reduction of amides using LiAlD₄ is a well-established method for producing deuterated amines. nih.gov
Synthesis of the 21-Dimethylamine Moiety and its Deuterated Analog
The synthesis begins with prednisolone. The hydroxyl group at the C21 position is not a good leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group. A common strategy is to transform the alcohol into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. The reaction of prednisolone with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine or pyridine yields Prednisolone 21-mesylate. synzeal.comgoogle.comgoogle.com This intermediate is highly susceptible to nucleophilic attack at the C21 carbon.
The second key component is dimethylamine-d6. Several methods exist for its synthesis. One approach involves using a deuterated methylation reagent, such as deuterated methyl tosylate (TsOCD₃), to methylate a suitable amine precursor. researchgate.net Another route starts with deuterated nitromethane (CD₃NO₂), which can be reduced to methylamine-d3. Further methylation would be required to obtain dimethylamine-d6. google.com A practical, high-yield method involves the reduction of a deuterated amide precursor. For instance, N,N-dimethylformamide-d7 can be reduced to yield trimethylamine-d6, and analogous precursors can yield dimethylamine-d6.
The final step is the coupling of these two precursors. Prednisolone 21-mesylate is reacted with the prepared dimethylamine-d6 in a nucleophilic substitution reaction. The nitrogen atom of dimethylamine-d6 acts as the nucleophile, displacing the mesylate group at the C21 position to form the final product, this compound.
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Prednisolone | Methanesulfonyl chloride, Triethylamine | Prednisolone 21-mesylate | Sulfonylation |
| 2 | Appropriate precursor (e.g., a deuterated amide) | Reducing agent (e.g., LiAlD₄) | Dimethylamine-d6 | Reduction |
| 3 | Prednisolone 21-mesylate and Dimethylamine-d6 | Solvent (e.g., DMF, Acetonitrile), Base (optional) | This compound | Nucleophilic Substitution (SN2) |
Optimizing the reaction conditions for the final nucleophilic substitution step is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), is typically preferred for Sɴ2 reactions as it can solvate the cation while leaving the nucleophile relatively free, thus increasing its reactivity.
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition of the steroid backbone. A systematic study varying the temperature (e.g., from room temperature to 80 °C) would be necessary to find the optimal balance between reaction rate and product stability.
Stoichiometry and Base: Using a slight excess of dimethylamine-d6 can help drive the reaction to completion. The addition of a non-nucleophilic base may be necessary to neutralize any acid generated during the reaction, although the amine reactant itself can often serve this purpose.
Purity: Purification of the final product would likely be achieved through chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to remove unreacted starting materials and any byproducts.
The optimization process can be systematically evaluated as shown in the hypothetical table below.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Acetonitrile | 25 | 24 | 35 | 90 |
| 2 | Acetonitrile | 50 | 12 | 65 | 92 |
| 3 | Acetonitrile | 80 | 6 | 70 | 85 (decomposition observed) |
| 4 | DMF | 50 | 12 | 75 | 94 |
| 5 | DMF | 60 | 8 | 82 | 95 |
Purification and Isolation Techniques for Labeled Compounds
Purification is an essential step in the synthesis of isotopically labeled compounds to remove any unreacted starting materials, reagents, and potential byproducts, including unlabeled or partially labeled species. moravek.com For steroid compounds, which are often present in complex mixtures or biological matrices, effective purification is crucial for accurate analysis. researchgate.netrsc.org
Chromatographic Purification Methodologies
Chromatography is a laboratory technique that separates and analyzes different chemical compounds based on their properties. moravek.com It is a cornerstone for the purification of isotopically labeled steroids.
High-Performance Liquid Chromatography (HPLC): This is a highly reliable and widely used technique for the final purification of labeled compounds. moravek.com For a molecule like this compound, reversed-phase HPLC (RP-HPLC) is typically employed. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the target compound and impurities between the two phases. The high resolution of HPLC allows for the separation of the desired deuterated product from closely related structural analogs and unlabeled precursors.
Column Chromatography: This is a versatile purification method used to separate compounds from a solution. jove.com It is often used for preliminary purification on a larger scale before a final HPLC step. The stationary phase is typically silica gel or alumina. jove.com By carefully selecting the solvent system (mobile phase), compounds with different polarities can be effectively separated as they travel through the column at different rates. jove.com
Thin-Layer Chromatography (TLC): While primarily an analytical tool to monitor reaction progress, TLC can also be used for small-scale preparative separations of steroids and their derivatives. nih.govcymitquimica.com It helps in identifying the optimal solvent conditions for larger-scale column chromatography.
| Technique | Primary Use | Stationary Phase Example | Mobile Phase Example | Key Advantage |
|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | High-resolution final purification | C18-bonded silica (nonpolar) | Acetonitrile/Water gradient (polar) | Excellent separation of closely related compounds |
| Column Chromatography | Large-scale, initial purification | Silica Gel (polar) | Hexane/Ethyl Acetate (nonpolar to moderately polar) | High capacity, cost-effective for large quantities |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, small-scale separation | Silica gel on a plate (polar) | Various organic solvents | Fast, simple method development |
Crystallization and Solid-Phase Purification
Crystallization: This is a powerful technique for achieving high purity for solid compounds. After chromatographic purification, the fractions containing the pure this compound are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent or solvent mixture. google.com This process is effective at removing amorphous impurities and can yield a product with high crystalline order. The process often involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, causing the formation of pure crystals.
Solid-Phase Extraction (SPE): SPE is a sample preparation technique that can be used for the rapid purification and concentration of the target compound from a solution. symc.edu.cn It operates on principles similar to column chromatography but uses disposable cartridges. For steroid purification, SPE can effectively remove major interferences from a reaction mixture before further chromatographic steps. researchgate.net
Characterization of Isotopic Enrichment and Structural Integrity
Following purification, rigorous analytical testing is required to confirm the structural identity of the molecule and to quantify the level of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Isotopic Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds and is particularly powerful for analyzing isotopically labeled molecules. cdnsciencepub.com
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the key confirmation of successful deuteration is the disappearance or significant reduction of the proton signal corresponding to the N-dimethyl group. This signal in the unlabeled compound would typically appear as a singlet. Its absence in the spectrum of the labeled compound confirms that the deuterium atoms have been incorporated at the intended positions.
²H NMR (Deuterium NMR): While ¹H NMR confirms the absence of protons, ²H NMR provides direct evidence of deuterium incorporation. sigmaaldrich.comhuji.ac.il A signal will appear in the ²H NMR spectrum at a chemical shift nearly identical to where the corresponding proton signal would be, confirming the location of the deuterium labels. sigmaaldrich.com The integration of this signal can be used to determine the isotopic enrichment, or the percentage of molecules that contain the deuterium label. sigmaaldrich.com For highly deuterated compounds, where residual proton signals are very weak, deuterium NMR is an appealing alternative for verification. sigmaaldrich.com
| NMR Technique | Unlabeled Compound (d0) Signal | Labeled Compound (d6) Signal | Interpretation |
|---|---|---|---|
| ¹H NMR | Singlet for N-(CH₃)₂ protons | Signal is absent or greatly diminished | Confirms replacement of protons with deuterium |
| ²H NMR | No signal | Signal appears at the chemical shift corresponding to the N-(CD₃)₂ group | Directly confirms the location and presence of deuterium |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition Verification
By analyzing this compound with HRMS, one can precisely measure its molecular weight. The mass of the deuterated compound will be approximately 6 Daltons higher than its unlabeled counterpart due to the replacement of six protons with six deuterons. HRMS can easily distinguish this mass difference and confirm that the desired number of deuterium atoms has been incorporated. The technique can also be used to quantify the isotopic purity by comparing the signal intensity of the desired labeled ion (d6) to any residual unlabeled (d0) or partially labeled (d1-d5) species.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Ion (Da) |
|---|---|---|---|
| Prednisolone 21-dimethylamine (Unlabeled) | C₂₃H₃₃NO₄ | 387.2410 | 388.2482 |
| This compound (Labeled) | C₂₃H₂₇D₆NO₄ | 393.2786 | 394.2858 |
Infrared (IR) Spectroscopy for C-D Bond Detection
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. libretexts.org It is a useful technique for providing direct evidence of deuteration. The vibrational frequency of a bond is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, a Carbon-Deuterium (C-D) bond vibrates at a lower frequency than a corresponding Carbon-Hydrogen (C-H) bond.
In the IR spectrum of this compound, one would observe the disappearance of C-H stretching bands associated with the methyl groups (typically around 2850-2960 cm⁻¹) and the appearance of new C-D stretching bands at a lower wavenumber, characteristically in the 2000-2260 cm⁻¹ region. libretexts.org This shift provides clear, qualitative confirmation of successful isotopic labeling. nih.gov
| Bond Type | Typical Wavenumber Range (cm⁻¹) | Relevance to Analysis |
|---|---|---|
| C-H (in methyl group) | ~2850 - 2960 | Present in unlabeled compound; absent or reduced in d6-labeled compound |
| C-D (in deuterated methyl group) | ~2000 - 2260 | Absent in unlabeled compound; present in d6-labeled compound |
| C=O (ketone) | ~1700 - 1750 | Present in both, confirms integrity of the steroid backbone mdpi.com |
Elemental Analysis for Overall Compositional Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and in this case, deuterium) in a pure compound. This analysis provides an empirical formula that can be compared with the theoretical composition to confirm the compound's identity and purity. For this compound, with the molecular formula C₂₃H₂₇D₆NO₄, the theoretical elemental composition can be calculated based on the atomic weights of the elements.
The theoretical elemental composition of this compound is presented in the following interactive data table:
| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 23 | 276.253 | 69.99 |
| Hydrogen | H | 1.008 | 27 | 27.216 | 6.90 |
| Deuterium | D | 2.014 | 6 | 12.084 | 3.06 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 3.55 |
| Oxygen | O | 15.999 | 4 | 63.996 | 16.22 |
| Total Molecular Weight | 393.556 | 100.00 |
Advanced Analytical Applications of Prednisolone 21 Dimethylamine D6
Mass Spectrometry (MS) Methodologies
Mass spectrometry has become an indispensable tool for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Prednisolone (B192156) 21-dimethylamine-d6, is a cornerstone of robust quantitative MS-based methods. The SIL internal standard, ideally co-eluting with the analyte, experiences similar ionization effects and corrects for analyte loss during sample processing, leading to improved precision and accuracy. waters.comnih.govsigmaaldrich.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of corticosteroids like prednisolone in biological fluids due to its high selectivity and sensitivity. nih.gov The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. In this context, Prednisolone 21-dimethylamine-d6 serves as an ideal internal standard for the quantification of prednisolone and its non-labeled 21-dimethylamine analogue.
The primary goal of chromatographic separation in LC-MS/MS is to resolve the analyte of interest from other matrix components and isomers that could interfere with quantification. For prednisolone and its derivatives, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. nih.govsielc.com The separation is typically achieved using a C18 column with a gradient elution. upf.edu The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. upf.edusynnovis.co.uk The gradient is optimized to ensure that prednisolone and the internal standard, this compound, are well-separated from endogenous compounds but co-elute as closely as possible to ensure equivalent matrix effects.
Table 1: Typical Chromatographic Parameters for Prednisolone Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm particle size) upf.edu |
| Mobile Phase A | Water with 0.1% Formic Acid or 1mM Ammonium Formate upf.edusynnovis.co.uk |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid upf.edusynnovis.co.uk |
| Flow Rate | 0.2 - 0.4 mL/min upf.edu |
| Elution | Gradient upf.edu |
| Column Temperature | 40 - 45 °C upf.edu |
In tandem mass spectrometry, quantification is typically performed in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides excellent specificity and sensitivity. nih.gov For prednisolone, the protonated molecule at m/z 361.2 is commonly selected as the precursor ion. researchgate.netresearchgate.net For this compound, the precursor ion would be at approximately m/z 394.5. The selection of product ions is based on characteristic fragmentation patterns.
Table 2: Predicted and Known Mass Spectrometric Transitions for Prednisolone and its 21-dimethylamine-d6 Derivative
| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |
|---|---|---|---|
| Prednisolone | 361.2 researchgate.net | 121.0 synnovis.co.uk | 91.0 synnovis.co.uk |
| This compound | ~394.5 (Predicted) | Predicted based on fragmentation | Predicted based on fragmentation |
A significant challenge in LC-MS/MS bioanalysis is the matrix effect, where co-eluting endogenous components from the sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the analyte, leading to inaccurate and irreproducible results. waters.comdshs-koeln.de The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. nih.gov Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized.
However, it has been observed that in some cases, particularly with deuterium-labeled standards, a slight chromatographic separation from the analyte can occur (the "isotope effect"). waters.commyadlm.org If this separation is significant and occurs in a region of strong ion suppression, the internal standard may not fully compensate for the matrix effect. dshs-koeln.de Therefore, thorough validation, including the assessment of matrix effects across different sources of the biological matrix, is crucial. dshs-koeln.de Effective sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are also vital to remove a large portion of interfering matrix components before LC-MS/MS analysis. upf.edudshs-koeln.de
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. However, due to the low volatility and thermal instability of corticosteroids like prednisolone, a derivatization step is mandatory prior to GC-MS analysis. tandfonline.comnih.gov This process typically involves converting the polar hydroxyl and ketone groups into more volatile and thermally stable derivatives, such as methoxime-trimethylsilyl (MO-TMS) ethers. acs.orgmdpi.com
This compound, when used as an internal standard in a GC-MS method, would undergo the same derivatization process as the analyte. This allows it to correct for variations in the derivatization reaction yield and potential degradation during the analysis. The derivatized analyte and internal standard are then separated on a GC column and detected by the mass spectrometer.
Table 3: Example of a Derivatization and GC-MS Protocol for Steroid Analysis
| Step | Procedure |
|---|---|
| Derivatization | Reaction with a silylating agent (e.g., MSTFA, BSTFA) and/or methoximating agent (MOX reagent) at elevated temperature. acs.orgmdpi.com |
| GC Column | Capillary column (e.g., HP-1 or similar). mdpi.com |
| Injector Temperature | ~280 °C mdpi.com |
| Oven Program | Temperature gradient, for example, from 200 °C to 320 °C. mdpi.com |
| Ionization Mode | Electron Ionization (EI) |
High-resolution mass spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is a powerful tool for the identification and characterization of drug metabolites. nih.gov HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of both parent ions and their fragments. nih.gov
In the context of prednisolone metabolism studies, HRMS can be used to identify novel metabolites in complex biological samples. upf.edunih.govsigmaaldrich.com When this compound is co-administered or spiked into samples, its known mass and isotopic signature serve as a flag to identify drug-related material. Data mining techniques, such as mass defect filtering, can use the unique mass of the deuterated standard to distinguish potential metabolites from the vast number of endogenous background ions. nih.gov Once identified, the high-resolution fragmentation spectra (MS/MS) of the potential metabolites can be used to elucidate their structures. Furthermore, the stable isotope-labeled internal standard is essential for the accurate quantification of these newly identified metabolites, a critical step in understanding the complete metabolic fate of a drug.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Development
Role as a Stable Isotope-Labeled Internal Standard
The use of this compound as a SIL-IS is fundamental to achieving high-quality quantitative results in bioanalytical assays.
Principles of Internal Standardization in Quantitative Bioanalysis
In quantitative bioanalysis, especially when using LC-MS, an internal standard is crucial for correcting variations that can occur during sample preparation, injection, and analysis. nih.gov A SIL-IS, such as this compound, is the preferred choice because it has nearly identical chemical and physical properties to the analyte of interest (in this case, the corresponding non-labeled prednisolone derivative). nih.govscispace.com
The key principle is that the SIL-IS is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. nih.gov Because the SIL-IS and the analyte behave almost identically during extraction, chromatography, and ionization in the mass spectrometer, any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS. nih.govresearchgate.net The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. acanthusresearch.com By measuring the ratio of the analyte's response to the SIL-IS's response, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate. nih.gov This method effectively compensates for matrix effects, which are variations in ionization efficiency caused by other components in the biological sample. researchgate.netdshs-koeln.de
Method Development and Validation for Prednisolone and its Metabolites
The development and validation of a bioanalytical method using this compound as an internal standard is a rigorous process that ensures the reliability and accuracy of the results. This process typically follows guidelines from regulatory bodies like the Food and Drug Administration (FDA). au.dkresearchgate.net
A calibration curve is established to demonstrate the relationship between the concentration of the analyte and the instrument's response. uknml.com This is typically done by preparing a series of calibration standards with known concentrations of prednisolone and a constant concentration of this compound in the same biological matrix as the unknown samples. au.dk The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte. youtube.com
For a valid method, this relationship should be linear over a specific concentration range. iosrjournals.orgresearchgate.net The linearity is often evaluated by the coefficient of determination (r²), which should ideally be close to 1 (e.g., >0.99). researchgate.net
Table 1: Representative Calibration Curve Data for Prednisolone using this compound as an Internal Standard
| Nominal Prednisolone Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.5 | 0.012 | 0.48 | 96.0 |
| 1.0 | 0.025 | 1.02 | 102.0 |
| 5.0 | 0.128 | 5.12 | 102.4 |
| 20.0 | 0.510 | 19.95 | 99.8 |
| 50.0 | 1.265 | 50.60 | 101.2 |
| 100.0 | 2.530 | 99.85 | 99.9 |
| 200.0 | 5.080 | 201.50 | 100.8 |
This is a hypothetical data table created for illustrative purposes.
Precision refers to the closeness of repeated measurements, while accuracy is the closeness of a measured value to the true value. au.dk Both are critical for a reliable bioanalytical method. researchgate.net These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. pharmacyjournal.net
Intra-day precision and accuracy are determined by analyzing multiple replicates of QC samples on the same day. iosrjournals.org
Inter-day precision and accuracy are assessed by analyzing QC samples on different days to evaluate the method's reproducibility over time. researchgate.netiosrjournals.org
The acceptance criteria for precision are typically within ±15% coefficient of variation (CV), except for the lower limit of quantification (LLOQ), which can be within ±20%. au.dk Accuracy should also be within ±15% of the nominal value (±20% at the LLOQ). au.dk
Table 2: Precision and Accuracy Data for Prednisolone Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Mean Conc. (ng/mL) ± SD | CV (%) | Accuracy (%) | Mean Conc. (ng/mL) ± SD | ||
| Low | 1.5 | 1.45 ± 0.09 | 6.2 | 96.7 | 1.48 ± 0.12 |
| Medium | 75 | 77.2 ± 3.1 | 4.0 | 102.9 | 76.5 ± 4.5 |
| High | 150 | 148.9 ± 5.5 | 3.7 | 99.3 | 151.2 ± 7.3 |
This is a hypothetical data table created for illustrative purposes.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. iosrjournals.orgnih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. iosrjournals.orgnih.govchromatographyonline.com
For LC-MS/MS methods, the LOQ is often determined as the lowest concentration on the calibration curve that meets the acceptance criteria for precision (≤20% CV) and accuracy (80-120%). au.dk
Table 3: LOD and LOQ for Prednisolone Analysis
| Parameter | Value (ng/mL) | Method |
| Limit of Detection (LOD) | 0.15 | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | 0.5 | Lowest concentration with acceptable precision and accuracy |
This is a hypothetical data table created for illustrative purposes based on published data for similar compounds. nih.gov
Application in Complex Biological Matrices
The use of this compound is particularly advantageous when analyzing prednisolone and its metabolites in complex biological matrices where significant matrix effects are expected. dshs-koeln.de These matrices can include:
Cell culture media: Used in in vitro studies to understand the metabolism and effects of drugs at a cellular level.
Tissue homogenates: Allow for the determination of drug concentrations in specific tissues, providing insights into drug distribution and accumulation. researchgate.net
Ex vivo perfusates: Solutions used to maintain the viability of isolated organs, enabling the study of organ-specific drug metabolism and transport.
In each of these matrices, endogenous components can interfere with the ionization of the analyte, leading to inaccurate results. The co-elution of the SIL-IS with the analyte ensures that these matrix effects are compensated for, leading to reliable quantification. researchgate.net For example, a study on the analysis of multiple steroids, including prednisolone, in serum demonstrated the successful use of deuterated internal standards to achieve accurate quantification. nih.gov Similarly, methods have been developed for the analysis of prednisolone and its metabolites in human urine, another complex matrix, highlighting the importance of robust analytical techniques. nih.govthieme-connect.comupf.edu
Other Spectroscopic and Chromatographic Characterization Techniques
The comprehensive characterization of this compound, particularly in complex matrices or when analyzing its potential isomers and impurities, necessitates the use of sophisticated analytical methodologies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are central to these efforts. nih.govresearchgate.net
Advanced Chromatographic Resolution for Isomers and Impurities
The analysis of prednisolone and its derivatives is often complicated by the presence of structurally similar impurities and isomers. For instance, the European Pharmacopoeia lists several related substances for prednisolone, including hydrocortisone (B1673445) (impurity A) and prednisone (B1679067) (impurity B). nih.govacs.org Achieving baseline separation of these compounds is critical for accurate quantification and quality control.
Advanced chromatographic techniques, particularly reversed-phase HPLC (RP-HPLC) and UPLC, have been extensively developed to meet this challenge. nih.govlcms.cz The choice of stationary phase and mobile phase composition is paramount. While standard C18 columns are widely used, optimization is often required to resolve critical pairs like prednisolone and hydrocortisone. nih.govresearchgate.net
Research has demonstrated that modifying the mobile phase can significantly enhance separation. For instance, the inclusion of tetrahydrofuran (B95107) (THF) in the mobile phase, along with methanol and water, has been shown to improve the resolution of multiple corticosteroids, including the challenging separation of cortisone (B1669442) and prednisolone which can co-elute under certain conditions. nih.govlcms.cz The use of different C18 columns, such as those with polar-embedded phases, can also provide alternative selectivity for separating positional isomers.
The following table summarizes various chromatographic conditions that have been successfully employed for the separation of prednisolone and its key impurities, which are directly relevant to the analysis of this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Acclaim 120 C18 (150 mm × 4.6 mm, 3 μm) | Gemini C18 (150 mm × 4.6 mm, 3 μm) | LaChromUltra II C18 (250 mm x 3.0 mm, 1.9 µm) |
| Mobile Phase | Methanol/Tetrahydrofuran/Water (8:19:73 v/v/v) | Acetonitrile/Tetrahydrofuran/Water (15:10:75 v/v/v) | Water/Acetonitrile (60/40 v/v) |
| Flow Rate | Isocratic | Gradient | 0.65 mL/min |
| Detection | UV | UV at 254 nm | UV at 254 nm |
| Key Separations | Excellent separation of prednisone, cortisone, prednisolone, and hydrocortisone. nih.gov | Achieved a resolution (Rs) value of 2.3 between impurity A (hydrocortisone) and prednisolone. nih.gov | Improved resolution of five steroid components, including prednisone and hydrocortisone. hitachi-hightech.com |
Chiral Separation of Stereoisomers (if applicable to metabolites or synthetic intermediates)
The metabolism of prednisolone can lead to the formation of various stereoisomers, particularly at the C20 position, resulting in 20α- and 20β-dihydro metabolites. upf.edunih.gov Furthermore, synthetic pathways for prednisolone and its derivatives may involve intermediates with multiple chiral centers, making the separation of stereoisomers a critical aspect of analysis. While Prednisolone 21-dimethylamine itself does not possess additional chiral centers compared to prednisolone, its use as an internal standard in metabolic studies or in the analysis of synthetic batches containing stereoisomeric impurities necessitates chiral separation capabilities.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing these metabolites. upf.edunih.gov The separation of stereoisomers often requires specialized chiral stationary phases (CSPs). For instance, polysaccharide-based chiral columns have proven effective in separating enantiomers and diastereomers of various pharmaceutical compounds.
A notable application of chiral chromatography in the context of corticosteroids is the separation of co-eluting epimeric drugs like dexamethasone (B1670325) and betamethasone (B1666872) from meprednisone. nih.gov Research has shown that a Lux i-Cellulose-5 chiral column can achieve excellent separation of these compounds, which would be challenging with conventional reversed-phase chromatography. nih.gov This highlights the importance of chiral methods in resolving complex mixtures of structurally similar steroids.
The stereochemistry at C20 in prednisolone metabolites has been assigned based on their retention times in chromatographic separations. upf.edu For example, in the analysis of prednisolone metabolites, 20α and 20β isomers of 6β,11β,17α,20,21-pentahydroxypregnan-1,4-diene-3-one were successfully separated and identified. upf.edu
The following table outlines key aspects of chiral separation relevant to prednisolone and its derivatives.
| Application | Chromatographic Technique | Chiral Stationary Phase (Example) | Key Findings |
| Metabolite Analysis | UHPLC-MS/MS | Acquity BEH C18 (for separation of diastereomers) | Separation and identification of 20α- and 20β-dihydro-prednisolone metabolites. upf.edunih.gov |
| Synthetic Intermediate Analysis | Chiral LC-MS | Lux i-Cellulose-5 | Effective separation of co-eluting corticosteroid epimers. nih.gov |
| Impurity Profiling | Chiral HPLC | Not specified in all literature, but polysaccharide-based CSPs are common. | Crucial for resolving stereoisomeric impurities that may arise during synthesis. |
The analytical characterization of this compound relies on a suite of advanced chromatographic and spectroscopic techniques. The ability to achieve high-resolution separation of closely related isomers and impurities is fundamental to its application as a certified reference material and internal standard. Furthermore, the capacity for chiral separation is essential for its use in the context of metabolic studies and the quality control of synthetic processes where stereoisomeric forms of prednisolone or its intermediates may be present. The continued development of novel stationary phases and chromatographic methods will further enhance the precision and accuracy of analyses involving this important deuterated compound.
Mechanistic and Biotransformation Studies Utilizing Prednisolone 21 Dimethylamine D6
Investigation of Biotransformation Pathways in vitro
In vitro models are essential for identifying potential metabolites and the enzymes responsible for their formation in a controlled environment, free from the complexities of a whole organism.
The initial step in characterizing the metabolism of Prednisolone (B192156) 21-dimethylamine-d6 would involve incubating the compound with subcellular fractions isolated from liver tissue, which is the primary site of drug metabolism. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, while the cytosolic fraction contains various soluble enzymes like sulfotransferases and dehydrogenases.
A typical experimental setup would involve incubating Prednisolone 21-dimethylamine-d6 with human liver microsomes in the presence of an NADPH-generating system to support CYP-mediated reactions. A parallel incubation with the cytosolic fraction, supplemented with appropriate cofactors (e.g., PAPS for sulfation, UDPGA for glucuronidation), would also be conducted. Samples would be taken at various time points, and the reactions would be quenched. The disappearance of the parent compound and the formation of metabolites would be monitored by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
To gain a more comprehensive understanding of metabolism in an intact cellular system, studies would be conducted using cryopreserved human hepatocytes or specific cell lines (e.g., HepG2 cells). These models contain a full complement of metabolic enzymes and transporters, offering a more physiologically relevant environment than subcellular fractions.
In these experiments, this compound would be incubated with a suspension or culture of hepatocytes. The resulting mixture of the parent compound and its metabolites would be analyzed over time. This approach allows for the investigation of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways.
The identification of metabolites is a crucial aspect of these studies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography would be the primary analytical technique. The deuterium (B1214612) label (d6) on the dimethylamino group serves as a unique signature, allowing for the easy differentiation of metabolites from endogenous matrix components. The mass shift of 6 Da in the fragments containing the dimethylamino group would confirm that the metabolic modification occurred elsewhere on the molecule. Conversely, a different mass shift would indicate metabolism at the dimethylamino group itself (e.g., N-demethylation).
Further structural elucidation would be achieved through tandem mass spectrometry (MS/MS) fragmentation studies, comparing the fragmentation patterns of the metabolites to that of the parent compound. For definitive structural confirmation, the putative metabolites would ideally be chemically synthesized and their chromatographic and mass spectrometric properties compared to the biologically generated metabolites.
To identify the specific enzymes responsible for the metabolism of this compound, several approaches would be employed. Recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells) would be used to screen for their ability to metabolize the compound. Each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9) would be incubated with the compound individually.
Additionally, chemical inhibition studies using isoform-selective CYP inhibitors in human liver microsomes would be conducted. A reduction in the rate of metabolite formation in the presence of a specific inhibitor would implicate that particular CYP isoform in the compound's metabolism.
Hypothetical Data Table: CYP450 Isoform Screening
| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |
| CYP1A2 | < 1.0 |
| CYP2C9 | 2.5 ± 0.4 |
| CYP2C19 | 1.8 ± 0.3 |
| CYP2D6 | 15.2 ± 2.1 |
| CYP3A4 | 45.8 ± 5.7 |
| CYP3A5 | 20.1 ± 3.3 |
This table illustrates hypothetical results, suggesting that CYP3A4 is the primary enzyme responsible for the metabolism of this compound, with contributions from CYP3A5 and CYP2D6.
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)
The deuterium labeling in this compound makes it an ideal candidate for investigating reaction mechanisms through the kinetic isotope effect. The KIE is a measure of the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For this compound, a primary KIE would be expected if the rate-limiting step involves the breaking of a C-D bond, for instance, in an N-demethylation reaction.
The measurement of the KIE would involve parallel incubations of this compound and its non-deuterated counterpart (Prednisolone 21-dimethylamine) under identical conditions. The rates of metabolism would be carefully measured. The KIE is calculated as the ratio of the rate of the light isotope (kH) to the rate of the heavy isotope (kD). A KIE value significantly greater than 1 would indicate that a C-H/C-D bond cleavage is involved in the rate-determining step.
Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or steric environment at the transition state.
Hypothetical Data Table: Kinetic Isotope Effect Measurement
| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | KIE (kH/kD) |
| Prednisolone 21-dimethylamine (light) | 120.4 ± 9.8 | 25.2 ± 3.1 | 4.78 | 3.5 |
| This compound (heavy) | 34.4 ± 4.1 | 24.8 ± 2.9 | 1.39 |
This table presents hypothetical kinetic data that would be generated from an in vitro metabolism study. The calculated KIE of 3.5 suggests a primary kinetic isotope effect, indicating that the cleavage of a C-H/C-D bond at the dimethylamino group is the rate-limiting step in this metabolic pathway.
Interpretation of KIEs in Relation to Rate-Limiting Steps
The use of isotopically labeled compounds, such as those containing deuterium, is a powerful tool in pharmacology and medicinal chemistry to investigate reaction mechanisms. nih.govwikipedia.org The deuterium kinetic isotope effect (KIE) is the change in the rate of a reaction when a hydrogen atom is replaced with a deuterium atom. wikipedia.orglibretexts.org This effect is particularly useful for studying the metabolism of drugs by enzymes like the cytochrome P450 (P450) system. nih.gov
A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction. libretexts.org For a hypothetical biotransformation of this compound, if the cleavage of a carbon-deuterium (C-D) bond on the dimethylamine (B145610) group were the slowest step in its metabolic breakdown, a significant KIE (typically kH/kD > 2) would be observed. nih.gov This would imply that N-demethylation is a rate-limiting process. Conversely, a KIE value close to 1 would suggest that the C-D bond cleavage is not rate-limiting. nih.gov
While general principles of KIEs are well-established, no experimental data exists in published literature to provide a specific interpretation of KIEs for this compound.
Glucocorticoid Receptor Binding and In Vitro Pharmacological Studies
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. researchgate.netdrugbank.com The affinity and selectivity of this binding are crucial determinants of a compound's potency and potential side effects.
Competitive Binding Assays with Glucocorticoid Receptors
Competitive binding assays are standard in vitro methods used to determine the affinity of a ligand for a receptor. nih.gov In these assays, a radiolabeled glucocorticoid with known high affinity for the GR (like [3H]dexamethasone) is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor compound. nih.govresearchgate.net The ability of the competitor to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value. guidetopharmacology.org
While this is the standard method, no studies have been published that report the results of competitive binding assays performed with this compound.
Assessment of Receptor Affinity and Selectivity
The affinity of a steroid for the GR is a primary indicator of its potential glucocorticoid activity. researchgate.net High-affinity binding is a prerequisite for potent agonistic or antagonistic effects. Selectivity is also critical; many steroids can bind to other steroid receptors, such as the mineralocorticoid receptor (MR), which can lead to undesirable side effects. nih.gov For example, prednisolone itself is known to bind to both the glucocorticoid and mineralocorticoid receptors. drugbank.com
Modifications to the steroid structure can alter both affinity and selectivity. However, without experimental data for this compound, its specific GR binding affinity and its selectivity profile versus other steroid receptors remain unknown.
Structure-Activity Relationship (SAR) Investigations of Prednisolone Derivatives
Structure-activity relationship (SAR) studies investigate how chemical modifications to a parent compound affect its biological activity. youtube.com For corticosteroids, SAR is well-documented. Key structural features that influence activity include the 1,4-diene system in the A-ring of prednisolone (which increases glucocorticoid potency over hydrocortisone) and substitutions at various positions. nih.gov
Modifications at the C-17 and C-21 positions are particularly important for influencing receptor binding and pharmacokinetic properties. nih.gov The introduction of different ester or amide groups at C-21 can significantly alter a derivative's affinity for the GR. researchgate.netnih.gov Generally, bulky substituents at this position can either enhance or decrease binding depending on their interaction with the receptor's ligand-binding pocket.
The specific SAR effect of a 21-dimethylamine-d6 group on prednisolone has not been characterized in the scientific literature. It is unknown how this particular functional group, including its deuteration, would impact the conformation and binding energy of the molecule within the glucocorticoid receptor.
Emerging Research Directions and Future Perspectives for Deuterated Steroids
Development of Novel Analytical Platforms for Steroidomics
The field of steroidomics, the comprehensive analysis of steroids in biological systems, heavily relies on the accuracy and sensitivity of analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). A significant challenge in LC-MS is the "matrix effect," where other components in a biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.
Deuterated steroids, such as Prednisolone (B192156) 21-dimethylamine-d6, are invaluable as internal standards to overcome this challenge. Because they are chemically identical to their non-deuterated counterparts, they co-elute during chromatography and experience similar matrix effects. However, their increased mass allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the endogenous, non-deuterated steroid.
The development of highly sensitive and specific LC-MS/MS methods for the simultaneous quantification of multiple steroids is a key area of advancement. In these multiplexed assays, a cocktail of deuterated internal standards, potentially including Prednisolone 21-dimethylamine-d6 for the analysis of its corresponding non-deuterated analog, would be essential for reliable and high-throughput analysis of the steroid metabolome.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23D6H27NO4 | LGC Standards lgcstandards.com |
| Molecular Weight | 393.549 | LGC Standards lgcstandards.com |
| Parent Compound | Prednisolone 21-dimethylamine | Toronto Research Chemicals lgcstandards.com |
| Deuterated Analog | Prednisolone-d6 | Sigma-Aldrich sigmaaldrich.com |
This table presents the known properties of this compound and its related compounds.
Exploration of Isotope Effects in Complex Biological Systems
The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down the rate of chemical reactions where this bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), has significant implications for drug metabolism. Many drugs, including steroids, are metabolized by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds.
By strategically placing deuterium (B1214612) atoms at metabolically active sites, the metabolic breakdown of a drug can be slowed, leading to a longer half-life and potentially improved therapeutic efficacy. While the metabolic fate of this compound has not been specifically studied, research on other deuterated drugs has shown that this approach can alter pharmacokinetic profiles.
Studies on the metabolism of prednisolone have identified several hydroxylation and reduction pathways. pharmgkb.org The deuteration at the 21-dimethylamine group in this compound could potentially influence its metabolic pathway, although the primary metabolic sites of prednisolone are typically on the steroid nucleus. Future research could explore the KIE on the metabolism of this specific derivative.
Advancements in Stereoselective Deuteration and Complex Molecule Synthesis
The precise, three-dimensional arrangement of atoms in a steroid molecule is critical for its biological activity. Therefore, the ability to introduce deuterium at specific stereochemical positions is crucial for creating effective research tools and therapeutics. The synthesis of complex molecules like steroids with high stereoselectivity is a challenging area of organic chemistry.
Recent advancements in catalysis have enabled more efficient and selective methods for the deuteration of complex molecules. These methods are vital for the synthesis of compounds like this compound. While the exact synthetic route for this specific compound is proprietary, it would undoubtedly involve sophisticated chemical transformations to ensure the correct placement and stereochemistry of the deuterium-labeled dimethylamine (B145610) group at the C-21 position. The continued development of such synthetic methodologies will be essential for producing a wider range of specifically deuterated steroids for research.
Integration with Computational Modeling for Metabolic and Mechanistic Predictions
Computational modeling is becoming an increasingly powerful tool in drug discovery and development. In silico models can be used to predict the metabolic fate of new drug candidates and to understand the mechanisms of drug-receptor interactions.
In the context of deuterated steroids, computational models could be employed to predict the impact of deuteration on metabolic stability and to identify the sites most susceptible to enzymatic attack. By simulating the interaction of a deuterated steroid like this compound with metabolic enzymes, researchers could predict the magnitude of the kinetic isotope effect and anticipate changes in its metabolic profile compared to its non-deuterated counterpart. This predictive capability can help to rationalize the design of new deuterated compounds with improved properties.
Expansion into Other Steroid-Related Biochemical and Physiological Research Areas
The applications of deuterated steroids extend beyond their use as internal standards and probes of metabolism. They can also be used to investigate various biochemical and physiological processes. For instance, deuterated steroids can be used as tracers to study the intricate pathways of steroid biosynthesis and interconversion in vivo.
Given that prednisolone has wide-ranging effects on metabolism, inflammation, and the immune system, a stable, isotopically labeled version like this compound could be a valuable tool in these areas of research. nih.govnih.gov For example, it could be used to trace the uptake, distribution, and mechanism of action of this class of drugs in different tissues and cell types, providing a deeper understanding of their physiological effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis and characterization of Prednisolone 21-dimethylamine-d6 to ensure isotopic purity and structural fidelity?
- Methodological Answer : Synthesis should follow deuterium-labeling protocols validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Isotopic purity (>98%) must be confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns . Stability studies under varying pH and temperature conditions are critical to assess degradation pathways, as outlined in regulatory guidelines for reference standards .
Q. What analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish the deuterated compound from endogenous glucocorticoids. Calibration curves must account for matrix effects (e.g., plasma protein binding) and cross-validate results with ultra-performance liquid chromatography (UPLC) to ensure reproducibility .
Q. How should researchers design stability studies for this compound under long-term storage conditions?
- Methodological Answer : Follow ICH Q1A guidelines by testing stability at -80°C, -20°C, and 4°C over 6–12 months. Degradation products should be identified via forced degradation studies (e.g., exposure to light, heat, or oxidative agents) and quantified using validated impurity profiling methods .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in the metabolic half-life of this compound between in vitro hepatocyte models and in vivo murine studies?
- Methodological Answer : Conduct interspecies comparisons using physiologically based pharmacokinetic (PBPK) modeling to account for differences in cytochrome P450 enzyme activity. Validate findings with cross-over studies in humanized liver mice and human primary hepatocytes, ensuring controlled variables like diet and co-administered drugs .
Q. How can researchers leverage deuterium kinetic isotope effects (KIEs) to improve the therapeutic index of this compound compared to non-deuterated analogs?
- Methodological Answer : Perform comparative binding assays (e.g., glucocorticoid receptor affinity via surface plasmon resonance) and assess KIEs using computational chemistry tools (e.g., density functional theory). In vivo efficacy-toxicity ratios should be evaluated in autoimmune disease models, with dose-response curves analyzed for metabolic stability enhancements .
Q. What statistical approaches are recommended for reconciling contradictory data on the immunosuppressive potency of this compound across independent studies?
- Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from peer-reviewed studies. Stratify results by experimental variables (e.g., cell type, dosage regimen) and use sensitivity analysis to identify confounding factors. Replicate key experiments under standardized conditions to isolate methodological inconsistencies .
Q. How should researchers design a tracer study to track the distribution of this compound metabolites in tumor microenvironments?
- Methodological Answer : Employ imaging-guided techniques such as positron emission tomography (PET) with fluorine-18 labeling. Correlate spatial metabolite distribution data with transcriptomic profiles of tumor-associated immune cells to identify metabolic reprogramming effects. Validate using ex vivo tissue analysis via matrix-assisted laser desorption/ionization (MALDI) imaging .
Q. What regulatory considerations are critical when submitting this compound for approval as an internal standard in clinical assays?
- Methodological Answer : Compile a dossier meeting FDA Bioanalytical Method Validation guidelines (ICH M10), including cross-validation data with non-deuterated analogs, stability under clinical lab conditions, and proof of negligible interference in multiplex assays. Address deuterium-related batch variability through rigorous quality control protocols .
Methodological Frameworks
- For Experimental Design : Use the PICO framework (Population: cell/animal model; Intervention: dosage/formulation; Comparison: non-deuterated analog; Outcome: pharmacokinetic/pharmacodynamic endpoint) to structure hypotheses .
- For Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
